molecular formula C19H16N2O4S B2492300 N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide CAS No. 681157-61-9

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide

Cat. No.: B2492300
CAS No.: 681157-61-9
M. Wt: 368.41
InChI Key: QAZGJIBPEWSDMM-UHFFFAOYSA-N
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Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a chromene ring fused with a thiazole ring, and a benzamide moiety substituted with two methoxy groups. This unique structure imparts the compound with a range of interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino-3-iodochromones with amines and carbon disulfide, followed by cyclization to form the chromeno-thiazole core . The reaction conditions often include the use of copper catalysts and organic solvents such as dimethylformamide (DMF) or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as ionic liquid catalysts and environmentally benign solvents, is also gaining popularity to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperben

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-23-11-7-8-13(15(9-11)24-2)18(22)21-19-20-17-12-5-3-4-6-14(12)25-10-16(17)26-19/h3-9H,10H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZGJIBPEWSDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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